molecular formula C21H38Cl2O2 B12098400 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate

Katalognummer: B12098400
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: LFRZDYGJJALHKP-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichloropropane group and an octadecenoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate typically involves the esterification of 1,3-dichloropropan-2-ol with (Z)-octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, can also enhance the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dichloropropane group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate has several scientific research applications, including:

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(1,3-dichloropropan-2-yl) phosphate: This compound is structurally similar and is used as a flame retardant.

    1,3-dichloropropan-2-yl chloroformate: Another related compound used in organic synthesis.

Uniqueness

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H38Cl2O2

Molekulargewicht

393.4 g/mol

IUPAC-Name

1,3-dichloropropan-2-yl (E)-octadec-9-enoate

InChI

InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3/b10-9+

InChI-Schlüssel

LFRZDYGJJALHKP-MDZDMXLPSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CCl)CCl

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.